Enoxolone

Catalog No.
S527188
CAS No.
471-53-4
M.F
C30H46O4
M. Wt
470.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enoxolone

CAS Number

471-53-4

Product Name

Enoxolone

IUPAC Name

(2S,4aS,6aS,6bR,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

InChI

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19?,21?,22?,23?,26-,27+,28+,29-,30-/m1/s1

InChI Key

MPDGHEJMBKOTSU-FNCONFKVSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

solubility

Soluble in DMSO

Synonyms

12, Po, Acid, Glycyrrhetic, Acid, Glycyrrhetinic, Acid, Rhetinic, Acid, Uralenic, Arthrodont, Enoxolone, Glyciram, Glycyram, Glycyrrhetic Acid, Glycyrrhetinic Acid, Jintan, Po 12, Rhetinic Acid, Uralenic Acid

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Isomeric SMILES

C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O

The exact mass of the compound Enoxolone is 470.3396 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757815. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Pentacyclic Triterpenes - Supplementary Records. It belongs to the ontological category of hydroxy monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]. However, this does not mean our product can be used or applied in the same or a similar way.

Enoxolone, also known as 18β-glycyrrhetinic acid, is a pentacyclic triterpenoid and the primary active aglycone metabolite of glycyrrhizic acid, which is sourced from licorice root (Glycyrrhiza glabra).[1][2] It is widely utilized for its anti-inflammatory, skin-soothing, and formulation-stabilizing properties in dermatological and cosmetic applications.[3][4] Unlike its parent glycoside, Enoxolone is characterized by its lipophilic nature and practical insolubility in water, properties which are critical for its performance in topical formulations and transdermal delivery systems.[3] Procurement decisions often require careful consideration of its specific isomeric form and purity level against less refined extracts or synthetic derivatives.[2][5]

Substituting high-purity Enoxolone (18β-glycyrrhetinic acid) with its parent glycoside, glycyrrhizic acid, or its synthetic derivative, carbenoxolone, can lead to significant failures in formulation and performance. Glycyrrhizic acid, the natural precursor, is hydrophilic and shows poor skin penetration, making it unsuitable for topical applications where bioavailability of the active aglycone is required.[6] Conversely, while the derivative carbenoxolone offers increased water solubility, this fundamentally alters its formulation behavior and interaction with biological targets, making it a distinct active ingredient rather than a direct substitute.[7][8] Furthermore, using crude licorice extracts introduces significant variability and impurities, compromising reproducibility and potentially failing to deliver the required concentration of the active 18β-isomer for consistent biological effects.[2]

Superior Formulation Compatibility in Non-Aqueous Systems Due to Low Water Solubility

Enoxolone is practically insoluble in water, a key attribute for its use in oil-based or anhydrous topical formulations where stability and phase integrity are critical.[3] In contrast, its synthetic derivative, carbenoxolone sodium salt, was specifically designed for water solubility, reaching approximately 3 mg/mL in PBS (pH 7.2).[9] This fundamental difference in solubility dictates the choice of formulation vehicle and processing methods, making Enoxolone the specific choice for non-aqueous systems.

Evidence DimensionSolubility in Water/Aqueous Buffer
Target Compound DataPractically insoluble in water
Comparator Or BaselineCarbenoxolone Sodium Salt: ~3 mg/mL in PBS (pH 7.2)
Quantified DifferenceQualitatively opposite solubility profiles, with Enoxolone being lipophilic and Carbenoxolone being hydrophilic.
ConditionsStandard laboratory conditions for solubility assessment.

This dictates the entire formulation strategy, making Enoxolone essential for oil-based serums, ointments, and water-free preparations where the alternative would be immiscible.

Isomer-Specific Enzyme Inhibition: 18β-Enoxolone Preferentially Targets 11β-HSD2

The biological activity of glycyrrhetinic acid is highly dependent on its stereochemistry. Enoxolone, the 18β-isomer, is a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[9] In contrast, its diastereomer, 18α-glycyrrhetinic acid, selectively inhibits 11β-HSD1 and is a much weaker inhibitor of 11β-HSD2.[9][10] This differential activity is critical, as 11β-HSD2 inhibition is a key mechanism for the anti-inflammatory effects of Enoxolone in tissues like the skin. Procuring the specified 18β-isomer is therefore essential for achieving the desired biological endpoint.

Evidence DimensionEnzyme Inhibition Selectivity
Target Compound DataPreferentially inhibits 11β-HSD2
Comparator Or Baseline18α-glycyrrhetinic acid: Selectively inhibits 11β-HSD1, weak inhibitor of 11β-HSD2
Quantified DifferenceOpposite isoform selectivity between the two isomers.
ConditionsIn vitro assays using lysates of HEK-293 cells transfected with human 11β-HSD1 or 11β-HSD2.

For research or product development targeting cortisol modulation via 11β-HSD2, using the incorrect isomer (18α-GA) or an impure mixture would lead to failed experiments or ineffective products.

Defined Thermal Stability Profile for Controlled Processing and Storage

Enoxolone (18β-glycyrrhetinic acid) demonstrates high thermal stability, with a melting point of 292-295 °C.[10] Stability studies show it is stable under dry heat, wet heat (reflux at 80°C for 2 hours), and oxidative stress conditions.[9] However, it shows degradation under strong acidic (63.7% degradation in 1N HCl) and photochemical conditions.[9] In contrast, its parent glycoside, glycyrrhizic acid, exhibits degradation of 2.6% after 7 days at 60°C.[11] This well-characterized stability profile allows for precise control over manufacturing and formulation processes, which is not possible with undefined crude extracts.

Evidence DimensionThermal & Chemical Stability
Target Compound DataStable to dry/wet heat and oxidation; degrades in strong acid and under UV light.
Comparator Or BaselineGlycyrrhizic Acid: Shows 2.6% thermal degradation at 60°C over 7 days.
Quantified DifferenceDifferent degradation profiles under specific stress conditions, with Enoxolone showing high thermal stability but defined acid/light lability.
ConditionsForced degradation studies as per ICH guidelines; thermal analysis.

This information is critical for process development, enabling engineers to avoid conditions (like low pH or UV exposure) that would degrade the compound, ensuring final product potency and purity.

Formulation of High-Performance Anhydrous Serums and Ointments

For developing stable, water-free topical products for sensitive or compromised skin, Enoxolone is the required choice. Its lipophilicity and practical insolubility in water ensure it remains dispersed in the oil phase, preventing crystallization or phase separation that would occur with water-soluble alternatives like carbenoxolone.[3]

Topical Preparations Targeting Cortisol-Mediated Skin Inflammation

In applications designed to modulate local cortisol levels in the skin, such as in treatments for certain types of dermatitis or irritation, the specific 18β-isomer (Enoxolone) is necessary. Its preferential inhibition of the 11β-HSD2 enzyme is the targeted mechanism of action, which would not be effectively achieved with the 18α-isomer or with inconsistent, low-purity licorice extracts.[9]

Reproducible In Vitro Studies on Steroid Metabolism

To generate reliable and publishable data in studies of 11β-HSD enzyme kinetics or cellular glucocorticoid regulation, a highly pure, isomerically defined compound is non-negotiable. Using Enoxolone (18β-glycyrrhetinic acid) eliminates the confounding variables from impurities or the opposing biological activity of the 18α-isomer, ensuring that observed effects are directly attributable to the compound under investigation.[9]

Manufacturing Processes Requiring Thermal Processing Steps

In production workflows that involve heating, such as hot-melt extrusion or the preparation of certain emulsions, Enoxolone's documented high thermal stability is a key processing advantage.[10] Formulators can confidently use heat up to specified limits without significant degradation, a guarantee that cannot be made for crude botanical extracts with unknown compositions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

6.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

470.33960994 g/mol

Monoisotopic Mass

470.33960994 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Melting Point

296 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P540XA09DR

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 21 of 67 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 46 of 67 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Enoxolone is a pentacyclic triterpenoid aglycone metabolite of glycyrrhizin, which is a product of the plant Glycyrrhiza glabra (licorice), with potential expectorant, and gastrokinetic activities. After administration, enoxolone inhibits the metabolism of prostaglandins by both 15-hydroxyprostaglandin dehydrogenase [NAD(+)] and prostaglandin reductase 2. Therefore, this agent potentiates the activity of prostaglandin E2 and F2alpha, which inhibits gastric secretion while stimulating pancreatic secretion and the secretion of intestinal and respiratory mucus, leading to increased intestinal motility and antitussive effects. Additionally, this agent inhibits 11 beta-hydroxysteroid dehydrogenase and other enzymes involved in the conversion of cortisol to cortisone in the kidneys.

MeSH Pharmacological Classification

Anti-Inflammatory Agents

ATC Code

D - Dermatologicals
D03 - Preparations for treatment of wounds and ulcers
D03A - Cicatrizants
D03AX - Other cicatrizants
D03AX10 - Enoxolone

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.1.1.-]
HSD11B1 [HSA:3290] [KO:K15680]

Pictograms

Irritant

Irritant

Other CAS

471-53-4
1449-05-4

Wikipedia

Enoxolone

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

Olean-12-en-29-oic acid, 3-hydroxy-11-oxo-, (3.beta.,20.beta.)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Fan R, Li N, Xu H, Xiang J, Wang L, Gao Y. The mechanism of hydrothermal hydrolysis for glycyrrhizic acid into glycyrrhetinic acid and glycyrrhetinic acid 3-O-mono-β-D-glucuronide in subcritical water. Food Chem. 2016 Jan 1;190:912-21. doi: 10.1016/j.foodchem.2015.06.039. Epub 2015 Jun 16. PubMed PMID: 26213056.
2: Yang J, Xi K, Gui Y, Wang Y, Zhang F, Ma C, Hong H, Liu X, Meng N, Zhang X. [The effect of 18β-sodium glycyrrhetinic acid on the nasal mucosa epithelial cilia in rat models of allergic rhinitis]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2015 Dec;29(23):2060-4. Chinese. PubMed PMID: 27101679.
3: Ma Y, Xie D, Wang ZH, Dai JG, An XQ, Gu ZY. [Microbial transformation of glycyrrhetinic acid by Cunninghamella blakesleeana]. Zhongguo Zhong Yao Za Zhi. 2015 Nov;40(21):4212-7. Chinese. PubMed PMID: 27071259.
4: Luo J, Liu M, Wu X, Dou Y, Xia Y, Dai Y, Wei Z. DGAEE, a newly synthesized derivative of glycyrrhetinic acid, potently attenuates mouse septic shock via its main metabolite DGA in an IL-10-dependent manner. Int Immunopharmacol. 2015 Dec;29(2):583-90. doi: 10.1016/j.intimp.2015.09.025. Epub 2015 Oct 9. PubMed PMID: 26456500.
5: Lekar AV, Borisenko SN, Vetrova EV, Filonova OV, Maksimenko EV, Borisenko NI, Minkin VI. Study of an Acid-Free Technique for the Preparation of Glycyrrhetinic Acid from Ammonium Glycyrrhizinate in Subcritical Water. Nat Prod Commun. 2015 Nov;10(11):1801-3. PubMed PMID: 26749800.
6: Zhang L, Zhou JP, Yao J. Improved anti-tumor activity and safety profile of a paclitaxel-loaded glycyrrhetinic acid-graft-hyaluronic acid conjugate as a synergistically targeted drug delivery system. Chin J Nat Med. 2015 Dec;13(12):915-24. doi: 10.1016/S1875-5364(15)30097-2. PubMed PMID: 26721710.
7: Huang LR, Hao XJ, Li QJ, Wang DP, Zhang JX, Luo H, Yang XS. 18β-Glycyrrhetinic Acid Derivatives Possessing a Trihydroxylated A Ring Are Potent Gram-Positive Antibacterial Agents. J Nat Prod. 2016 Apr 22;79(4):721-31. doi: 10.1021/acs.jnatprod.5b00641. Epub 2016 Feb 29. PubMed PMID: 26928299.
8: Wang H, Zhang G, Sui H, Liu Y, Park K, Wang W. Comparative studies on the properties of glycyrrhetinic acid-loaded PLGA microparticles prepared by emulsion and template methods. Int J Pharm. 2015 Dec 30;496(2):723-31. doi: 10.1016/j.ijpharm.2015.11.018. Epub 2015 Nov 12. PubMed PMID: 26581771.
9: Lv QL, Wang GH, Chen SH, Hu L, Zhang X, Ying G, Qin CZ, Zhou HH. In Vitro and in Vivo Inhibitory Effects of Glycyrrhetinic Acid in Mice and Human Cytochrome P450 3A4. Int J Environ Res Public Health. 2015 Dec 25;13(1):84. doi: 10.3390/ijerph13010084. PubMed PMID: 26712778; PubMed Central PMCID: PMC4730475.
10: Zhang J, Zhang M, Ji J, Fang X, Pan X, Wang Y, Wu C, Chen M. Glycyrrhetinic Acid-Mediated Polymeric Drug Delivery Targeting the Acidic Microenvironment of Hepatocellular Carcinoma. Pharm Res. 2015 Oct;32(10):3376-90. doi: 10.1007/s11095-015-1714-2. Epub 2015 Jul 7. PubMed PMID: 26148773.
11: Darvishi B, Manoochehri S, Esfandyari-Manesh M, Samadi N, Amini M, Atyabi F, Dinarvand R. Enhanced Cellular Cytotoxicity and Antibacterial Activity of 18-β-Glycyrrhetinic Acid by Albumin-conjugated PLGA Nanoparticles. Drug Res (Stuttg). 2015 Dec;65(12):617-23. doi: 10.1055/s-0034-1390487. Epub 2015 Jan 21. PubMed PMID: 25607747.
12: Zhang H, Huang Q, Zhai J, Zhao YN, Zhang LP, Chen YY, Zhang RW, Li Q, Hu XP. Structural basis for 18-β-glycyrrhetinic acid as a novel non-GSH analog glyoxalase I inhibitor. Acta Pharmacol Sin. 2015 Sep;36(9):1145-50. doi: 10.1038/aps.2015.59. Epub 2015 Aug 17. PubMed PMID: 26279158; PubMed Central PMCID: PMC4561975.
13: Tang ZH, Zhang LL, Li T, Lu JH, Ma DL, Leung CH, Chen XP, Jiang HL, Wang YT, Lu JJ. Glycyrrhetinic acid induces cytoprotective autophagy via the inositol-requiring enzyme 1α-c-Jun N-terminal kinase cascade in non-small cell lung cancer cells. Oncotarget. 2015 Dec 22;6(41):43911-26. doi: 10.18632/oncotarget.6084. PubMed PMID: 26549806; PubMed Central PMCID: PMC4791276.
14: Zhou J, Cai W, Jin M, Xu J, Wang Y, Xiao Y, Hao L, Wang B, Zhang Y, Han J, Huang R. 18β-glycyrrhetinic acid suppresses experimental autoimmune encephalomyelitis through inhibition of microglia activation and promotion of remyelination. Sci Rep. 2015 Sep 2;5:13713. doi: 10.1038/srep13713. PubMed PMID: 26329786; PubMed Central PMCID: PMC4557075.
15: Du H, Liu M, Yang X, Zhai G. The role of glycyrrhetinic acid modification on preparation and evaluation of quercetin-loaded chitosan-based self-aggregates. J Colloid Interface Sci. 2015 Dec 15;460:87-96. doi: 10.1016/j.jcis.2015.08.049. Epub 2015 Aug 24. PubMed PMID: 26319324.

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